

sitravatinib objective response rate across cancer types

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Compound Focus: Sitravatinib

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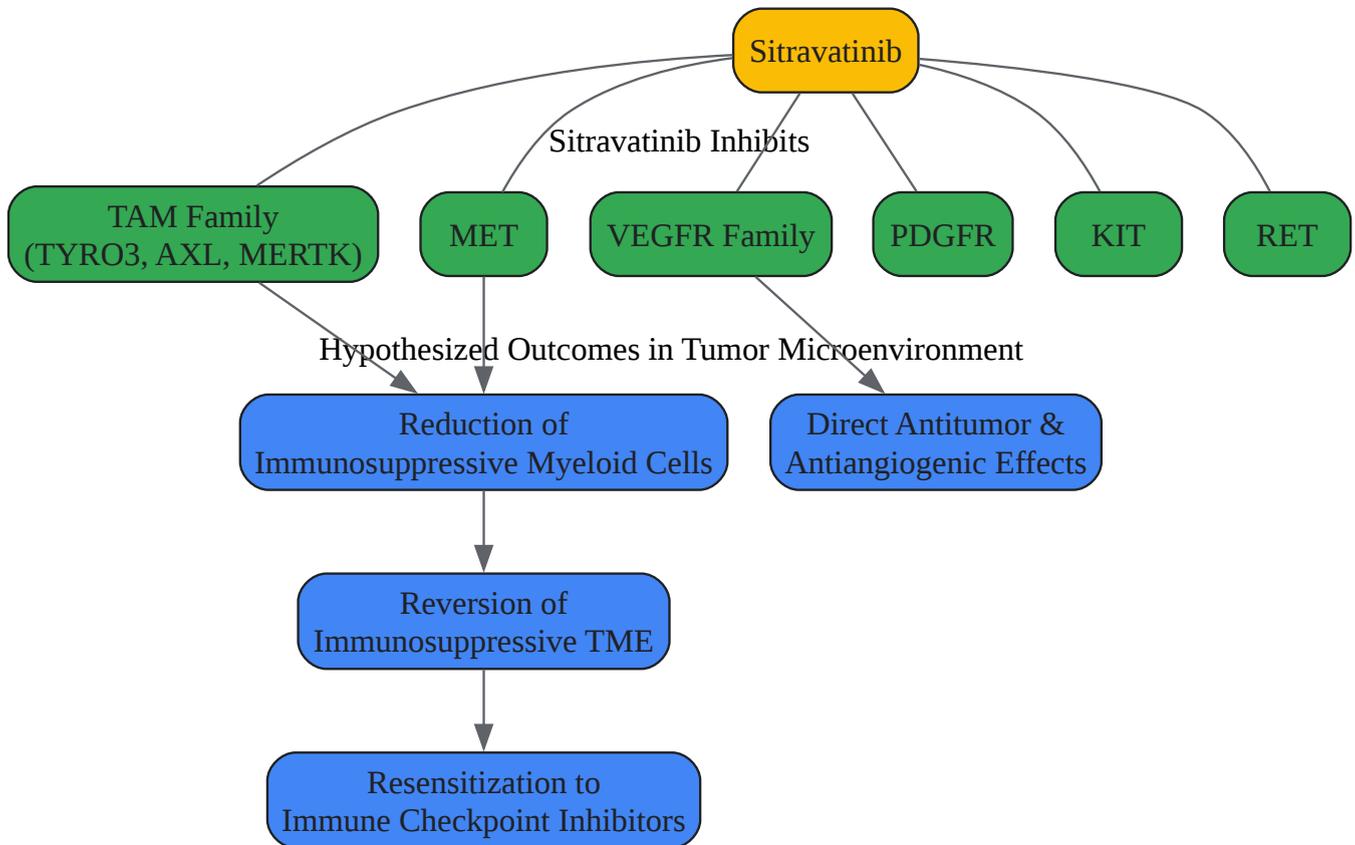
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Sitravatinib Clinical Efficacy Across Cancer Types

| Cancer Type | Trial Phase / Description | ORR (Objective Response Rate) | Other Efficacy Endpoints | Citation |
|--|--|--|--|----------|
| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 2 (SNAPI): Post-Immunotherapy, + Nivolumab | 14.3% (2/14) [Overall] 25% (Cohorts A&B: no prior cabozantinib/lenvatinib) 0% (Cohort C: prior cabozantinib/lenvatinib) | DCR (24-week): 35.7% Median PFS: 5.5 months Median OS: 13.3 months | [1] [2] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1: First-Line, + Nivolumab & Ipilimumab | 45.5% (10/22) | DCR: 86.4% Median PFS: 14.5 months | [3] [4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase I-II: Post-Antiangiogenic Therapy, + Nivolumab | 35.7% (15/42) | DCR: 88.1% Median PFS: 11.7 months | [5] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1b: Anti-angiogenesis Refractory, Monotherapy | 25.9% (7/27) | Median PFS: 9.5 months Median OS: 30.0 months | [6] |
| Biliary Tract Cancer (BTC) | Phase 2: Second-Line, + Tislelizumab | 20.5% | DCR: 65.1% Median PFS: 4.93 months | [7] |
| Castrate-Resistant Prostate Cancer (CRPC) | Phase 1b: With Bone Metastases, Monotherapy | 0% (0/10) | Median PFS: 5.8 months Median OS: 10.1 months | [6] |

Sitravatinib's Mechanism of Action and Targets

Sitravatinib is an oral, small-molecule **multi-target tyrosine kinase inhibitor (TKI)**. Its mechanism of action involves simultaneously inhibiting several closely related receptor tyrosine kinases (RTKs) implicated in cancer growth and resistance [5] [6]. The following diagram illustrates its key targets and hypothesized mechanism for overcoming immunotherapy resistance.



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Key Clinical Trial Contexts and Findings

- **Renal Cell Carcinoma (RCC)** is the most studied context, where **sitravatinib** shows variable activity.
 - **First-line setting:** The highest ORR (45.5%) was achieved when **sitravatinib** was combined with nivolumab and **ipilimumab** as a first-line treatment for advanced ccRCC [3] [4].

- **Post-immunotherapy setting:** The **SNAPI trial** showed modest benefit, particularly in patients who had **not previously received** the TKIs cabozantinib or lenvatinib, suggesting shared resistance mechanisms [1] [2].
- **Post-antiangiogenic therapy:** Both as a monotherapy and in combination with nivolumab, **sitravatinib** demonstrated clinically meaningful ORRs, leading to its further investigation in this setting [5] [6].
- **Overcoming Immunotherapy Resistance:** A key rationale for combining **sitravatinib** with PD-1 inhibitors is to modulate the tumor microenvironment (TME). Correlative studies from trials showed that treatment with **sitravatinib** can **reduce immune-suppressive myeloid cells** in the TME and periphery, potentially resensitizing tumors to immunotherapy [1] [5].
- **Limited Activity in Other Cancers:** While activity was seen in **biliary tract cancer** when combined with an anti-PD-1 agent [7], **sitravatinib** monotherapy showed **no objective responses** in a small cohort of patients with castrate-resistant prostate cancer and bone metastases [6].

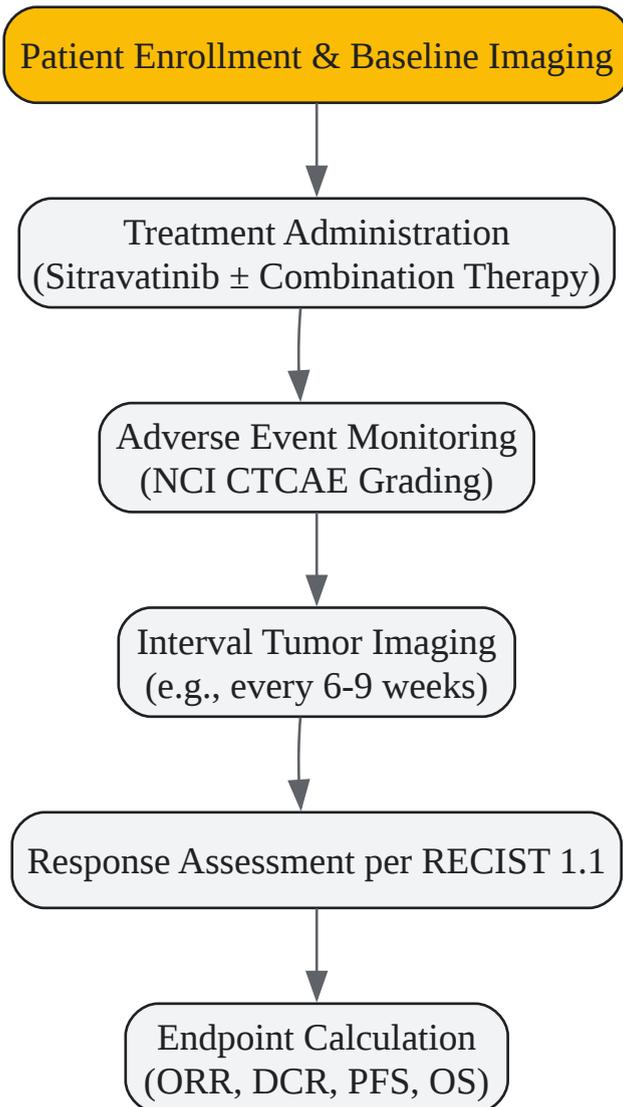
Experimental Protocol Overview

For the clinical trials cited, the general methodology was consistent with standard oncology drug development.

- **Study Design:** The data comes from **Phase 1, 1b, and 2 clinical trials**, which are primarily designed to assess safety, determine recommended doses, and evaluate preliminary efficacy [1] [3] [5].
- **Dosing Regimens:**
 - **Sitravatinib** was administered orally, once daily, at doses ranging from 35 mg to 150 mg, with 100 mg and 120 mg being common [1] [5] [6].
 - **Combination Agents:**
 - **Nivolumab:** 480 mg IV every 4 weeks or 3 mg/kg IV every 2 weeks [1] [5].
 - **Ipilimumab:** 1 mg/kg or 0.7 mg/kg IV every 3 weeks (for up to 4 doses) [3].
 - **Tislelizumab:** 200 mg IV every 3 weeks [7].
- **Endpoint Assessment:**
 - **Objective Response Rate (ORR):** The primary efficacy endpoint for many of these studies, defined as the proportion of patients with a best overall response of either a **Complete Response (CR)** or **Partial Response (PR)** [6].
 - **Radiological Assessment:** Tumor imaging (using CT or MRI) was performed at baseline and at regular intervals (e.g., every 6-9 weeks). Responses were evaluated by investigators according to **RECIST 1.1 (Response Evaluation Criteria in Solid Tumors)** guidelines [1] [6].

- **Safety:** Adverse events were continuously monitored and graded for severity using the **NCI Common Terminology Criteria for Adverse Events (CTCAE)** [5] [6].

The experimental workflow for these clinical trials is summarized in the diagram below.



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Interpretation and Strategic Implications

Based on the compiled data, here are key considerations for researchers and drug development professionals:

- **Clinical activity of sitravatinib is highly context-dependent.** The most promising results are in **clear cell RCC**, particularly in combination with immunotherapy.

- The future development of **sitravatinib** in RCC appears limited to specific niches, as the drug's developer discontinued its clinical program [1] [2]. The available data suggests it may not offer a significant advantage over existing similar agents like cabozantinib and lenvatinib, especially in later lines of therapy [1].
- The strategy of combining a TKI like **sitravatinib** with immunotherapy to overcome resistance by modulating the tumor microenvironment remains scientifically sound, even if **sitravatinib** itself may not be the agent to advance this approach further [5].

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